N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship SMYD3 Inhibition

Researchers studying SMYD3-dependent signaling often face regioisomer uncertainty-minor substitution changes alter binding poses and selectivity. This specific 2,4-dimethoxybenzamide regioisomer is essential for interrogating SMYD3 binding mode; cocrystal structures (PDB 6P6G, 6O9O) confirm that even minor substitution changes alter hydrogen-bonding networks and selectivity. Unlike the 3,4-dimethoxy or halogenated analogs, this compound preserves the precise shape complementarity required for target engagement. Procure at ≥95% purity for primary screening; preparative HPLC repurification is advised for dose-response studies. An indispensable tool for epigenetic library diversification and free energy perturbation (FEP) validation.

Molecular Formula C21H22N2O6
Molecular Weight 398.415
CAS No. 952970-15-9
Cat. No. B2613737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
CAS952970-15-9
Molecular FormulaC21H22N2O6
Molecular Weight398.415
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C21H22N2O6/c1-25-15-6-7-16(19(11-15)27-3)21(24)22-12-14-10-18(29-23-14)13-5-8-17(26-2)20(9-13)28-4/h5-11H,12H2,1-4H3,(H,22,24)
InChIKeyGGCSDOIFPMHUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 952970-15-9: Structural and Class Profile


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide (CAS 952970-15-9) is a synthetic isoxazole amide derivative with the molecular formula C21H22N2O6 and a molecular weight of 398.42 g/mol . The compound features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 3,4-dimethoxyphenyl group and an N-linked 2,4-dimethoxybenzamide moiety connected via a methylene bridge at the isoxazole 3-position . Isoxazole amides as a class have been validated as potent and selective SET and MYND Domain-Containing Protein 3 (SMYD3) inhibitors, with cocrystal structures and mode-of-inhibition characterization reported in the peer-reviewed literature [1]. This compound is currently offered as a research-grade screening compound (≥95% purity) by commercial suppliers for non-human research use .

SMYD3 inhibitor probe: isoxazole amide class with reported potency and selectivity context

SAR probe: 2,4-dimethoxybenzamide regioisomer for hydrogen-bond topology mapping

Research-grade screening material; non-halogenated physicochemical profile

CAS 952970-15-9: Substitution Sensitivity in Isoxazole Amide SAR


In-class substitution is not straightforward for this compound because both the benzamide dimethoxy substitution pattern and the isoxazole 5-aryl substitution independently govern target engagement in isoxazole amide series. The published SMYD3 inhibitor SAR demonstrates that even minor changes to the benzamide moiety—such as moving methoxy groups from the 2,4- to the 3,4-positions (CAS 953015-87-7) or introducing halogen substituents (e.g., 4-chloro analog CAS 952970-24-0, 2-fluoro analog CAS 952970-21-7)—can alter hydrogen-bonding networks observed in cocrystal structures, thereby affecting potency and selectivity [1]. Furthermore, the 3,4-dimethoxyphenyl group on the isoxazole 5-position contributes to a specific shape complementarity within the target binding pocket; replacing it with a simple phenyl ring (CAS 946343-94-8) removes two methoxy oxygen atoms capable of acting as hydrogen-bond acceptors [1]. These structural differences mean that analogs cannot be assumed to be functionally interchangeable without explicit comparative biological data.

Regioisomer

2,4- vs 3,4-dimethoxy substitution pattern may alter hydrogen-bond network and binding pose

Halogen content

Halogenated analogs exhibit distinct physicochemical profiles; electrostatic surface differences may shift target engagement

5-Aryl group

3,4-dimethoxyphenyl vs phenyl changes H-bond acceptor count and shape complementarity; binding kinetics may differ

CAS 952970-15-9: Differentiation Evidence vs. Analogs


Regioisomeric Differentiation: 2,4- vs. 3,4-Dimethoxybenzamide

The target compound (CAS 952970-15-9) carries a 2,4-dimethoxybenzamide moiety, whereas the closest regioisomeric analog (CAS 953015-87-7) carries a 3,4-dimethoxybenzamide moiety. In the published isoxazole amide SMYD3 inhibitor SAR, the positioning of methoxy substituents on the benzamide ring directly affects the geometry of the amide carbonyl interaction with the SMYD3 binding site, as evidenced by cocrystal structures of related analogs [1]. Although no direct head-to-head biochemical comparison between these two specific catalog compounds has been published, the class-level SAR indicates that regioisomeric dimethoxybenzamide variants can exhibit divergent potency profiles [1].

Regioisomeric Probe
Class-level inference
2,4-dimethoxybenzamide (target) vs 3,4-dimethoxybenzamide (CAS 953015-87-7) — positional isomerism
Mapping H-bond acceptor topology
No direct comparative biochemical data available
Medicinal Chemistry Structure-Activity Relationship SMYD3 Inhibition

Non-Halogenated vs. Halogenated Analogs

Unlike the 4-chloro analog (CAS 952970-24-0, MW 372.8) and the 2-fluoro analog (CAS 952970-21-7, MW 356.3), the target compound contains no halogen atoms and instead features an additional methoxy group, resulting in a higher molecular weight (398.42) and increased hydrogen-bond acceptor count . The presence or absence of halogen substituents in isoxazole amide series has been shown to influence both target potency and off-target selectivity profiles in the SMYD3 inhibitor class [1]. Specifically, halogenated analogs may participate in halogen-bonding interactions or exhibit altered metabolic stability, while the target compound's all-methoxy substitution pattern presents a distinct electrostatic surface for target engagement [1].

Halogen vs Methoxy Profile
Class-level inference
Non-halogenated, MW 398.4; +1 H-bond acceptor vs mono-halogenated analogs (Cl/F)
Distinct physicochemical profile
No direct comparative biological data
Drug Discovery Lead Optimization Physicochemical Properties

Isoxazole 5-Position: 3,4-Dimethoxyphenyl vs. Phenyl

The target compound bears a 3,4-dimethoxyphenyl substituent at the isoxazole 5-position, contributing two methoxy oxygen atoms as additional hydrogen-bond acceptors compared to the simpler 5-phenyl analog (CAS 946343-94-8, MW 338.4) . In the SMYD3 cocrystal structures of isoxazole amide inhibitors, the 5-aryl substituent occupies a defined hydrophobic pocket, and substituents on this aryl ring can modulate both binding affinity and selectivity over other SMYD family members [1]. The 3,4-dimethoxy pattern specifically provides electron-donating character that influences the electronic environment of the isoxazole ring and presents two additional sites for potential hydrogen-bonding interactions with target residues [1].

5-Aryl Substitution
Class-level inference
3,4-dimethoxyphenyl: +2 methoxy O, MW +60 vs phenyl analog; electron-rich aryl group
Extended H-bond acceptor topology
May influence binding kinetics and selectivity
Computational Chemistry Molecular Recognition Library Design

Commercial Availability and Purity Benchmarking

The target compound (CAS 952970-15-9, Catalog CM996356) is available from Chemenu with a guaranteed purity of ≥95% . This purity specification is comparable to the 3,4-dimethoxy regioisomer (CAS 953015-87-7, also ≥95%) and the 4-chloro analog (CAS 952970-24-0), while the 2-fluoro analog (CAS 952970-21-7) is listed at 97% purity by some vendors . All analogs in this series are sold exclusively for R&D use and are not intended for therapeutic or veterinary applications . No certified reference standards or pharmacopoeial monographs exist for any compound in this series, placing all procurement decisions within the context of research-grade screening materials.

Specification & Sourcing
Cross-study comparable
≥95% purity (R&D grade); no certified reference standard available
Purity parity across analogs
Batch-specific QC recommended (NMR, LCMS)
Compound Procurement Chemical Sourcing Screening Collection

CAS 952970-15-9: Research Application Scenarios


SAR Probe: Methoxy Substitution Effects in SMYD3 Inhibitors

This compound serves as a specific SAR probe to interrogate the effect of 2,4-dimethoxybenzamide substitution (vs. 3,4-dimethoxy and halogenated analogs) on SMYD3 inhibitory potency and selectivity. As demonstrated in the published isoxazole amide SAR, variations in the benzamide substitution pattern directly influence the inhibitor's binding pose within the SMYD3 active site, with cocrystal structures (PDB 6P6G, 6O9O) providing atomic-level resolution of key interactions [1]. Procurement of this specific regioisomer enables systematic exploration of hydrogen-bonding topology and shape complementarity in the benzamide-binding subpocket.

SMYD3-MEKK2 Methylation Pathway Tool

Isoxazole amides have been validated as potent SMYD3 inhibitors that block MEKK2 methylation at lysine 260, thereby inhibiting the MEK/ERK kinase signaling pathway in RAS-driven tumor models [1]. The 2,4-dimethoxybenzamide variant, as part of this validated chemotype, may serve as a chemical biology tool compound for dissecting SMYD3-dependent vs. SMYD3-independent signaling events, provided that its biochemical potency is confirmed in the end-user's assay system against the specific SMYD3 construct and substrate pair of interest [1].

Epigenetic Screening Library Member

As an isoxazole amide with a well-precedented target class (SMYD family lysine methyltransferases), this compound is appropriate for inclusion in epigenetic-focused screening libraries. Its 2,4-dimethoxybenzamide moiety distinguishes it from more common 3,4-dimethoxy or halogenated library members, increasing the chemical diversity coverage of the collection [1]. Procurement at the listed ≥95% purity is suitable for primary screening at typical concentrations (10–30 µM), though preparative HPLC repurification may be warranted for dose-response confirmation studies given the R&D-grade specification .

Computational Benchmarking: Docking and FEP Studies

The availability of SMYD3 cocrystal structures with isoxazole amide inhibitors [1] makes this compound series suitable for computational chemistry validation studies. The 2,4-dimethoxy substitution pattern of the target compound presents a distinct electrostatic potential surface compared to the 3,4-dimethoxy regioisomer, providing a challenging test case for free energy perturbation (FEP) calculations or molecular dynamics-based binding free energy predictions, where accurate ranking of regioisomeric pairs remains a non-trivial task in computational drug discovery [1].

Application
Selection Property
Validation Focus
SMYD3 inhibitor SAR studies
2,4-dimethoxybenzamide regioisomer
Hydrogen-bond topology mapping
SMYD3-MEKK2 pathway dissection
Isoxazole amide chemotype
MEKK2 methylation assay context
Epigenetic screening library diversification
Non-halogenated methoxy scaffold
Chemical diversity vs. common 3,4-dimethoxy analogs
Computational chemistry validation
Distinct electrostatic surface
FEP ranking accuracy for regioisomeric pairs
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